1-Ethyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid
Overview
Description
1-Ethyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid is an organic compound with the molecular formula C11H12N2O3 and a molecular weight of 220.22 g/mol . This compound is part of the quinoxaline family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
The synthesis of 1-ethyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid typically involves the condensation of appropriate starting materials under specific reaction conditions. One common synthetic route includes the reaction of ethylamine with a suitable quinoxaline derivative, followed by oxidation and cyclization steps . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
1-Ethyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoxaline derivatives with different functional groups.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, resulting in the formation of hydroxyquinoxaline derivatives.
Substitution: The compound can undergo substitution reactions, where different substituents replace the hydrogen atoms on the quinoxaline ring.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Ethyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-ethyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to the observed biological effects . The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-Ethyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid can be compared with other similar compounds, such as:
Quinoxaline: The parent compound of the quinoxaline family, known for its diverse biological activities.
1-Methyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid: A similar compound with a methyl group instead of an ethyl group, which may exhibit different biological activities and properties.
1-Propyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid: Another similar compound with a propyl group, which can also have distinct biological activities.
The uniqueness of this compound lies in its specific substituents and the resulting biological activities and applications .
Properties
IUPAC Name |
1-ethyl-3-oxo-2,4-dihydroquinoxaline-6-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c1-2-13-6-10(14)12-8-5-7(11(15)16)3-4-9(8)13/h3-5H,2,6H2,1H3,(H,12,14)(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCICAFZRSLIFAL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC(=O)NC2=C1C=CC(=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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